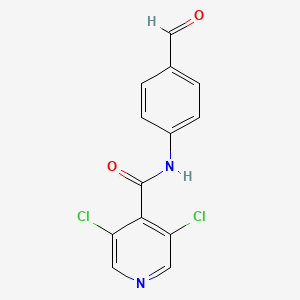
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7Cl2N2O. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, a formyl group attached to the phenyl ring, and a carboxamide group at the 4 position of the pyridine ring
Métodos De Preparación
The synthesis of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with 4-formylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3,5-dichloro-N-(4-carboxyphenyl)pyridine-4-carboxamide, while reduction yields 3,5-dichloro-N-(4-hydroxyphenyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-Dichloro-4-formylpyridine:
3,5-Dichloro-N-(4-methylphenyl)pyridine-4-carboxamide: Contains a methyl group instead of a formyl group, which affects its chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
254760-48-0 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O2 |
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(4-formylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-16-6-11(15)12(10)13(19)17-9-3-1-8(7-18)2-4-9/h1-7H,(H,17,19) |
Clave InChI |
LHFLPHSEUIRTDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)NC(=O)C2=C(C=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


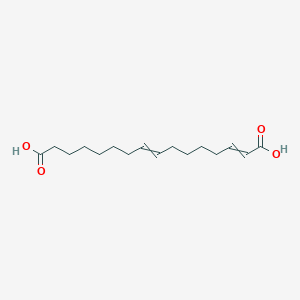
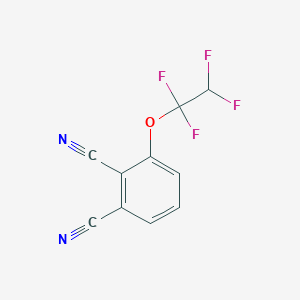
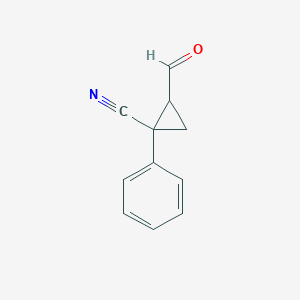
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
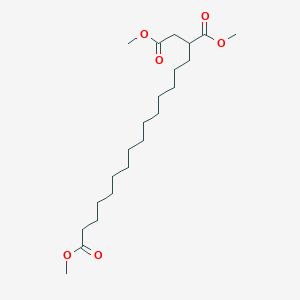
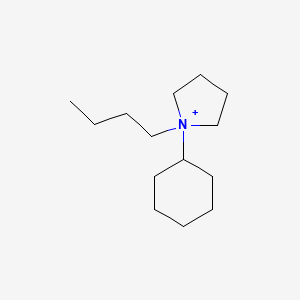
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

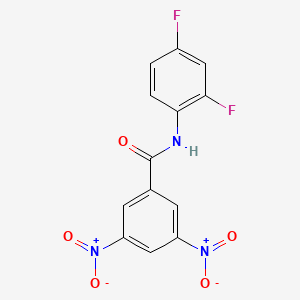
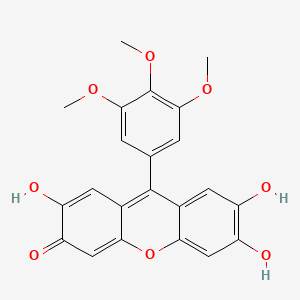
![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
